molecular formula C13H8BF7S B146079 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate CAS No. 131880-16-5

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Cat. No.: B146079
CAS No.: 131880-16-5
M. Wt: 340.07 g/mol
InChI Key: VTVISWLINKWMQZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate: is a chemical compound known for its utility in trifluoromethylation reactions. It is often referred to as Umemoto’s reagent and is widely used in organic synthesis to introduce trifluoromethyl groups into various substrates. This compound is particularly valued for its ability to facilitate the formation of carbon-fluorine bonds, which are important in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .

Mode of Action

This compound interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .

Biochemical Pathways

The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .

Pharmacokinetics

The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in the trifluoromethylation of aryl boronic acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to be involved in the trifluoromethylation of aryl boronic acids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves the reaction of dibenzothiophene with trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate undergoes various types of reactions, including:

    Electrophilic Trifluoromethylation: This is the primary reaction type, where the compound acts as an electrophilic trifluoromethylating agent.

    Substitution Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used to introduce trifluoromethyl groups into organic molecules, enhancing their chemical and physical properties. It is particularly useful in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the development of biologically active molecules, including drugs with improved metabolic stability and bioavailability. Trifluoromethyl groups can enhance the lipophilicity and binding affinity of pharmaceutical compounds .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .

Properties

IUPAC Name

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVISWLINKWMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BF7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380541
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131880-16-5
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?

A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.

Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?

A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.

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